6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)
Description
6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), also known as 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a useful research compound. Its molecular formula is C37H38N6O2 and its molecular weight is 598.751. The purity is usually 95%.
BenchChem offers high-quality 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ondansetron Impurity B, also known as 6,6’-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a dimeric impurity of the 5-HT3 receptor antagonist Ondansetron . The primary target of this compound is the 5-HT3 receptor, which is a type of serotonin receptor .
Mode of Action
Given its structural similarity to ondansetron, it is likely that it interacts with the 5-ht3 receptors in a similar manner . Ondansetron, the parent compound, is known to bind to the 5-HT3 receptor and exert its clinical effect .
Biochemical Pathways
Ondansetron, the parent compound, is known to affect the serotonin signaling pathway by blocking the action of serotonin at the 5-ht3 receptors . This leads to a reduction in the activity of the vagus nerve, which plays a key role in mediating nausea and vomiting .
Pharmacokinetics
The parent compound, ondansetron, is known to have a tmax of around 3 hours and a plasma half-life between 3-6 hours . It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects .
Result of Action
It is known that ondansetron, the parent compound, is used to prevent nausea and vomiting associated with cancer chemotherapy, radiotherapy, and surgery .
Action Environment
It is known that the parent compound, ondansetron, can be affected by factors such as age and hepatic function . For instance, elderly subjects have an increased Cmax and AUC of Ondansetron compared to younger subjects, possibly due to an age-related reduction in hepatic function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ondansetron Impurity B are not well-studied. Given its structural similarity to Ondansetron, it may interact with similar enzymes, proteins, and other biomolecules. Ondansetron is known to bind to the 5-HT3 receptor, a serotonin receptor . Therefore, it is plausible that Ondansetron Impurity B may also interact with this receptor or other related biomolecules.
Cellular Effects
Ondansetron, the parent compound, is known to prevent nausea and vomiting in patients who have undergone surgery or chemotherapy
Molecular Mechanism
Ondansetron, the parent compound, works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting . Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may exert its effects through a similar mechanism.
Metabolic Pathways
Ondansetron, the parent compound, is metabolized primarily by the CYP3A4 enzyme, with a minor role played by the CYP2D6 enzyme . Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may be involved in similar metabolic pathways.
Properties
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-3-yl]methyl]-2,3-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N6O2/c1-22-38-13-15-42(22)20-26-7-11-32-34(36(26)44)28-18-24(5-9-30(28)40(32)3)17-25-6-10-31-29(19-25)35-33(41(31)4)12-8-27(37(35)45)21-43-16-14-39-23(43)2/h5-6,9-10,13-16,18-19,26-27H,7-8,11-12,17,20-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVFJNKLNVONRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)CC5=CC6=C(C=C5)N(C7=C6C(=O)C(CC7)CN8C=CN=C8C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112429 | |
Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-52-1 | |
Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076198521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-METHYLENEBIS((3RS)-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83UCA3Y462 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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